molecular formula C7H12O2 B058124 Cyclopentylacetic acid CAS No. 1123-00-8

Cyclopentylacetic acid

Cat. No. B058124
Key on ui cas rn: 1123-00-8
M. Wt: 128.17 g/mol
InChI Key: YVHAIVPPUIZFBA-UHFFFAOYSA-N
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Patent
US05723490

Procedure details

Cyclopentylacetic acid (5.2 g, 41 mmol) and thionyl chloride (10 mL) were combined then DMF (0.2 mL) was added and the solution was stirred 1.5 h at R.T. Dichloromethane (10 mL) was added and the solution cooled in an ice bath whereupon 25% aqueous ammonia (30 mL) was added and the mixture stirred for 0.5 h. The solution was extracted with CH2Cl2 (3×) and the combined extracts washed with 1N HCl, dried over MgSO4, and concentrated to give cyclopentylacetamide (2.699 g, 52%). [1H]-NMR(CDCl3) consistent with structure.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][C:7]([OH:9])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)(Cl)=O.C[N:15](C=O)C.N>ClCCl>[CH:1]1([CH2:6][C:7]([NH2:15])=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C1(CCCC1)CC(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
N
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred 1.5 h at R.T
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 0.5 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with CH2Cl2 (3×)
WASH
Type
WASH
Details
the combined extracts washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CCCC1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.699 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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